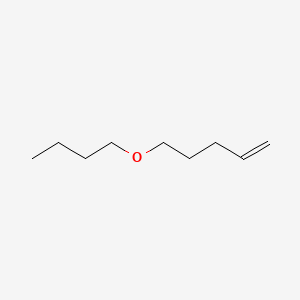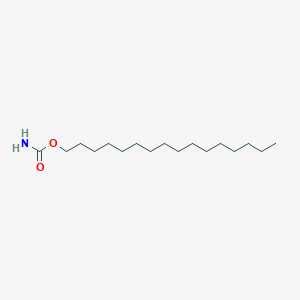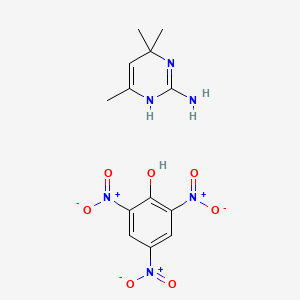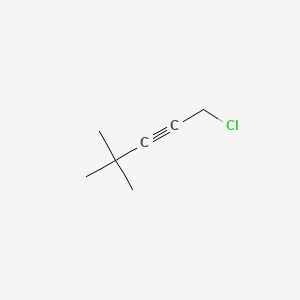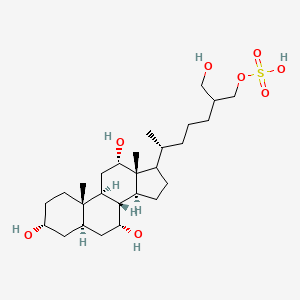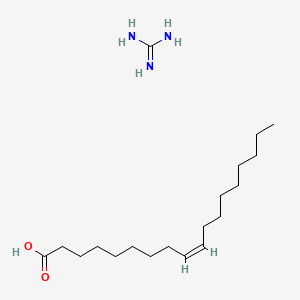![molecular formula C14H12N2O3 B14633409 2-[Hydroxy(phenyl)amino]-2H-1,4-benzoxazin-3(4H)-one CAS No. 52566-54-8](/img/structure/B14633409.png)
2-[Hydroxy(phenyl)amino]-2H-1,4-benzoxazin-3(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[Hydroxy(phenyl)amino]-2H-1,4-benzoxazin-3(4H)-one is a heterocyclic compound that has garnered significant interest due to its potential therapeutic properties. This compound belongs to the class of benzoxazines, which are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Hydroxy(phenyl)amino]-2H-1,4-benzoxazin-3(4H)-one typically involves the reaction of 2-aminophenols with dibenzoylacetylene. This reaction proceeds through a cyclocondensation mechanism, leading to the formation of the benzoxazine ring . The reaction conditions generally include the use of methanol as a solvent and room temperature conditions, making the process relatively straightforward and efficient .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yields and purity, as well as implementing safety measures to handle any hazardous reagents or by-products.
Chemical Reactions Analysis
Types of Reactions
2-[Hydroxy(phenyl)amino]-2H-1,4-benzoxazin-3(4H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzoxazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinone derivatives, amine derivatives, and substituted benzoxazines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[Hydroxy(phenyl)amino]-2H-1,4-benzoxazin-3(4H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Due to its potential anticancer properties, it is being investigated for use in cancer therapy.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[Hydroxy(phenyl)amino]-2H-1,4-benzoxazin-3(4H)-one involves its interaction with various molecular targets. For instance, its antibacterial activity is attributed to its ability to inhibit bacterial cell wall synthesis. The compound’s anticancer properties are believed to result from its ability to induce apoptosis in cancer cells by interacting with specific cellular pathways .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-2H-1,4-benzoxazin-3(4H)-one: Shares a similar core structure but lacks the phenylamino group.
2-Amino-2H-1,4-benzoxazin-3(4H)-one: Similar structure but with an amino group instead of the hydroxy(phenyl)amino group.
Uniqueness
2-[Hydroxy(phenyl)amino]-2H-1,4-benzoxazin-3(4H)-one is unique due to the presence of both hydroxy and phenylamino groups, which contribute to its diverse biological activities and chemical reactivity. This makes it a versatile compound for various scientific and industrial applications .
Properties
CAS No. |
52566-54-8 |
|---|---|
Molecular Formula |
C14H12N2O3 |
Molecular Weight |
256.26 g/mol |
IUPAC Name |
2-(N-hydroxyanilino)-4H-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C14H12N2O3/c17-13-14(16(18)10-6-2-1-3-7-10)19-12-9-5-4-8-11(12)15-13/h1-9,14,18H,(H,15,17) |
InChI Key |
MKTLPOHOOCHOTM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N(C2C(=O)NC3=CC=CC=C3O2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4,4'-{1-[(3-Chlorophenyl)methyl]-1H-1,2,4-triazole-3,5-diyl}dipyridine](/img/structure/B14633340.png)

